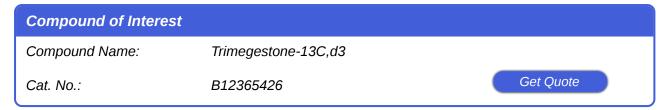


# In-Depth Technical Guide: Trimegestone and its Isotopically Labeled Analog

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimegestone, a potent synthetic progestin, and its isotopically labeled form, **Trimegestone-13C,d3**. This document delves into the chemical identifiers, pharmacological properties, and key experimental data related to Trimegestone, offering valuable insights for professionals in drug development and scientific research.

### **Chemical Identification: CAS Numbers**

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

Compound	CAS Number
Trimegestone	74513-62-5[1]
Trimegestone-13C,d3	Not available

It is important to note that a specific CAS number for **Trimegestone-13C,d3** is not readily available in public databases. Suppliers of this isotopically labeled compound often reference the CAS number of the unlabeled Trimegestone.

## **Pharmacological Profile**



Trimegestone is a 19-norpregnane derivative that acts as a highly potent and selective agonist of the progesterone receptor (PR).[2] Its strong affinity for the PR, coupled with minimal interaction with other steroid receptors, contributes to its favorable therapeutic profile, particularly in hormone replacement therapy (HRT) and contraception.[2][3]

## **Quantitative Pharmacological Data**

The following tables summarize key quantitative data regarding Trimegestone's receptor binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Trimegestone

Receptor	Relative Binding Affinity (%) (Progesterone = 100%)	IC50 (nM)	Notes
Progesterone Receptor (Human)	588 - 660[1]	-	Exhibits significantly higher affinity than progesterone.
Progesterone Receptor (Rat)	-	3.3	-
Androgen Receptor	1 - 2.4	-	Weak affinity, contributing to a low androgenic profile.[1]
Glucocorticoid Receptor	9 - 13	-	Weak affinity.[1]
Mineralocorticoid Receptor	42 - 120	-	Moderate affinity.[1]
Estrogen Receptor	< 0.02	-	No significant affinity.

Table 2: Pharmacokinetic Properties of Trimegestone in Humans



Parameter	Value
Bioavailability (Oral)	~100%[1]
Time to Peak Plasma Concentration (Tmax)	0.5 hours[1]
Peak Plasma Concentration (Cmax) at 0.5 mg dose	12-15 ng/mL[1]
Peak Plasma Concentration (Cmax) at 1 mg dose	25 ng/mL[1]
Plasma Protein Binding	98% (primarily to albumin)[1]
Elimination Half-life	12 - 20 hours[1]
Metabolism	Primarily via hydroxylation[1]

## **Mechanism of Action: Signaling Pathway**

Trimegestone exerts its biological effects primarily through the genomic signaling pathway of the progesterone receptor. The process can be visualized as follows:



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Trimegestone's Progesterone Receptor Signaling Pathway

## **Experimental Protocols**



This section outlines the methodologies for key experiments involving Trimegestone, providing a reference for researchers.

### In Vitro Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of Trimegestone to the progesterone receptor.

#### Methodology:

- Preparation of Cytosol: Uterine tissue from estrogen-primed rabbits is homogenized in a buffer solution to isolate the cytosolic fraction containing the progesterone receptors.
- Competitive Binding: A constant concentration of radiolabeled progesterone (e.g., [<sup>3</sup>H]-progesterone) is incubated with the cytosol preparation in the presence of varying concentrations of unlabeled Trimegestone.
- Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 18 hours) to reach equilibrium.
- Separation of Bound and Unbound Ligand: Dextran-coated charcoal is added to the mixture
  to adsorb the unbound radiolabeled progesterone. The mixture is then centrifuged to
  separate the charcoal pellet from the supernatant containing the receptor-bound radiolabeled
  progesterone.
- Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.
- Data Analysis: The concentration of Trimegestone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC50) is calculated to determine its binding affinity.

# Cell Proliferation Assay (T47D Human Breast Cancer Cells)

Objective: To assess the effect of Trimegestone on the proliferation of progesterone receptorpositive breast cancer cells.

#### Methodology:



- Cell Culture: T47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Treatment: The culture medium is replaced with a medium containing various concentrations
  of Trimegestone. Control wells receive the vehicle only.
- Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
- Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.
- Data Analysis: The absorbance values (for MTT assay) or cell numbers are plotted against the concentration of Trimegestone to determine its effect on cell proliferation.

## Clinical Trial Protocol for Hormone Replacement Therapy in Postmenopausal Women

Objective: To evaluate the efficacy and safety of Trimegestone in combination with an estrogen for the treatment of menopausal symptoms.

#### Methodology:

- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participant Selection: Healthy postmenopausal women experiencing vasomotor symptoms (e.g., hot flashes) are recruited. Inclusion and exclusion criteria are strictly defined.
- Treatment Regimen: Participants are randomly assigned to receive either a combination of estrogen and Trimegestone or a placebo daily for a specified duration (e.g., 12 weeks).
- Efficacy Assessment: The primary efficacy endpoint is the change in the frequency and severity of vasomotor symptoms from baseline to the end of the treatment period, as



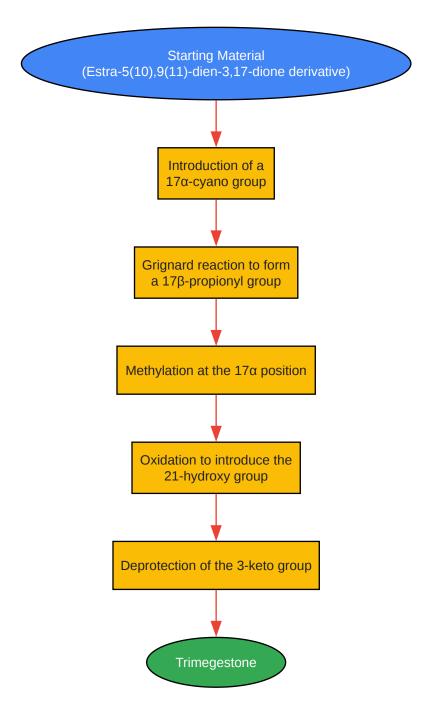
recorded in patient diaries.

- Safety Assessment: Safety is monitored through the recording of adverse events, clinical laboratory tests, and gynecological examinations.
- Data Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the active treatment and placebo groups.

# Synthesis of Trimegestone: An Experimental Workflow

The synthesis of Trimegestone is a multi-step process. A simplified workflow is presented below.





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A Simplified Workflow for the Synthesis of Trimegestone

This guide provides a foundational understanding of Trimegestone for research and development purposes. For more detailed experimental procedures and safety information, it is recommended to consult the primary scientific literature and material safety data sheets.



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### References

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